Conduritol B Tetraacetate

描述

Conduritol B Tetraacetate is a biochemical reagent widely used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

准备方法

Synthetic Routes and Reaction Conditions: Conduritol B Tetraacetate can be synthesized from 1,4,5,6-tetra-O-acetyl-myoinositol. The process involves reacting 1,4,5,6-tetra-O-acetyl-myoinositol with N,N’-thiocarbonyl diimidazole to form 1,4,5,6-tetra-O-acetyl-myoinositol-2,3-thionocarbonate. This intermediate is then desulfurized with trimethyl phosphite to yield tetra-O-acetyl-conduritol B .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

化学反应分析

Types of Reactions: Conduritol B Tetraacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield simpler compounds.

Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve the use of acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce simpler alcohols or hydrocarbons.

科学研究应用

Glycobiology Research

Conduritol B Tetraacetate plays a pivotal role in glycobiology, which focuses on the study of carbohydrates and their biological functions. Its applications include:

- Enzyme Inhibition : CBTA serves as an irreversible inhibitor of β-glucocerebrosidase, leading to significant insights into lysosomal storage disorders such as Gaucher disease and Parkinson’s disease. The inhibition disrupts glucosylceramide degradation, providing a model to study disease mechanisms and potential therapies .

- Model Generation : It is extensively used to create cellular and animal models for Gaucher disease, facilitating research into the disease's pathophysiology and treatment strategies .

Biochemical Applications

CBTA is utilized in various biochemical studies:

- Synthesis of Biologically Active Compounds : As a starting material, CBTA aids in synthesizing various compounds that exhibit biological activity, contributing to drug discovery and development.

- Protein-Glycan Interactions : The compound's ability to inhibit glycosidases makes it valuable for studying protein-glycan recognition processes, which are essential for understanding cell signaling and immune responses.

Pharmacological Studies

In pharmacological research, CBTA has been evaluated for its potential therapeutic effects:

- Pharmacokinetics : Studies indicate that CBTA demonstrates high absorption rates in human intestinal models but shows limited penetration across the blood-brain barrier. This property is critical when considering its therapeutic applications for neurological disorders .

- Therapeutic Potential : Research has shown that CBTA can induce lysosomal dysfunction, which may have implications in neurodegenerative diseases. Its effects on cellular metabolism are being investigated to develop novel therapeutic strategies .

Case Studies

Several studies highlight the effectiveness of CBTA in various research contexts:

- Gaucher Disease Models : A study demonstrated that using CBTA in animal models effectively mimicked the biochemical alterations seen in Gaucher disease, allowing researchers to test potential treatments and understand the disease's progression .

- Neurodegenerative Research : Another investigation found that CBTA could influence neurodegenerative pathways by affecting glucosylceramide levels and inducing α-synuclein aggregation in the central nervous system (CNS), providing insights into Parkinson's disease mechanisms .

作用机制

The mechanism of action of Conduritol B Tetraacetate involves its interaction with glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound acts as an inhibitor of these enzymes, preventing the breakdown of glycans and thereby affecting various biological processes .

相似化合物的比较

Conduritol A: Another isomer of cyclohexenetetrol, used in similar biochemical applications.

Conduritol C: Known for its unique structural features and biological activity.

Conduritol D: Another isomer with distinct properties and applications.

Uniqueness: Conduritol B Tetraacetate is unique due to its specific structure and its ability to inhibit glycosidases effectively. This makes it particularly valuable in glycobiology research and in the development of therapeutic agents .

生物活性

Conduritol B Tetraacetate (CBTA) is a significant compound in glycobiology and biochemistry, primarily recognized for its role as an irreversible inhibitor of the enzyme β-glucocerebrosidase (GBA1). This enzyme is crucial for the lysosomal degradation of glucosylceramide, and its dysfunction is associated with several genetic disorders, including Gaucher disease and Parkinson's disease. The following sections will detail the biological activity of CBTA, including its mechanism of action, biochemical properties, and implications in research and therapeutic applications.

This compound acts as an irreversible inhibitor of β-glucocerebrosidase. Upon binding to the enzyme, it leads to permanent inactivation, which disrupts the normal degradation pathway of glucosylceramide within lysosomes. This inhibition has profound implications for cellular metabolism and function:

- Enzyme Target : β-glucocerebrosidase (GBA1)

- Mode of Action : Irreversible inhibition

- Biochemical Pathways Affected : Lysosomal degradation pathways

CBTA exhibits several biochemical properties that make it a valuable tool in research:

- Inhibition Potency : The compound has shown effective inhibition of GBA1 with an IC50 ranging from 4.28 to 9.49 μM .

- Cellular Effects : In vitro studies indicate that CBTA induces lysosomal dysfunction, which can inhibit myelination and affect various cellular processes.

- Transport and Distribution : While specific data on the transport mechanisms within cells is limited, CBTA's interaction with key enzymes suggests a potential for broad tissue distribution.

Research Applications

This compound has been utilized extensively in scientific research, particularly in studies related to lysosomal storage disorders:

- Model Generation : It is commonly used to create animal and cellular models for Gaucher disease and Parkinson’s disease, facilitating the investigation of these conditions' underlying mechanisms .

- Pharmacological Studies : CBTA has been evaluated for its pharmacokinetic properties, showing high human intestinal absorption (0.9899 out of 1.0) but limited blood-brain barrier penetration .

Comparative Analysis with Related Compounds

This compound is part of a broader family of conduritol compounds, each with unique biological activities. Below is a comparative analysis highlighting key differences:

| Compound | Enzyme Target | Inhibition Type | Applications |

|---|---|---|---|

| Conduritol A | Various glycosidases | Reversible | Glycobiology research |

| This compound | β-glucocerebrosidase | Irreversible | Gaucher disease models |

| Conduritol C | α-glucosidases | Irreversible | Antileukemic studies |

| Conduritol D | Various glycosidases | Reversible | Growth regulation studies |

Case Studies and Findings

Research has demonstrated significant findings regarding the biological activity of CBTA:

- Gaucher Disease Models : Studies using CBTA have elucidated mechanisms underlying Gaucher disease by mimicking the effects of GBA deficiency in animal models .

- Peripheral Nerve Recovery : In vivo experiments indicated that CBTA accelerates recovery from peripheral nerve injuries in mice, suggesting potential therapeutic applications beyond lysosomal storage disorders .

- Toxicity Assessments : Pharmacokinetic studies have raised concerns about mutagenic effects associated with CBTA, highlighting the need for careful evaluation in therapeutic contexts .

属性

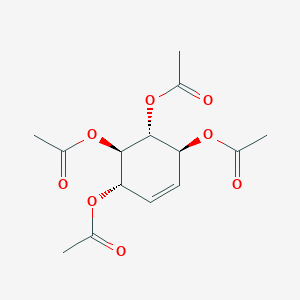

IUPAC Name |

[(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXNPDYWUANMIX-IGQOVBAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452320 | |

| Record name | Conduritol B Tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25348-63-4 | |

| Record name | Conduritol B Tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。